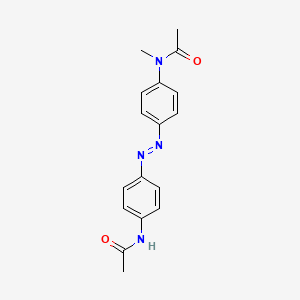

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide

Description

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is an azo-linked acetamide derivative characterized by two phenyl rings connected via an azo (-N=N- ) group. The first phenyl ring is substituted with an acetylamino (-NHCOCH₃) group, while the second phenyl ring is functionalized with a methylacetamide (-N(CH₃)COCH₃) moiety. This structure confers unique electronic and steric properties, making it relevant in applications such as dye synthesis, materials science, and pharmaceutical intermediates. The azo group facilitates π-conjugation, influencing optical properties and stability .

Properties

CAS No. |

35081-10-8 |

|---|---|

Molecular Formula |

C17H18N4O2 |

Molecular Weight |

310.35 g/mol |

IUPAC Name |

N-[4-[[4-[acetyl(methyl)amino]phenyl]diazenyl]phenyl]acetamide |

InChI |

InChI=1S/C17H18N4O2/c1-12(22)18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,18,22) |

InChI Key |

BYXSOTDSZBNYPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide typically involves the following steps:

Diazotization: The starting material, 4-acetylaminobenzenediazonium chloride, is prepared by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite in an acidic medium.

Coupling Reaction: The diazonium salt is then coupled with N-methylaniline in an alkaline medium to form the azo compound.

The reaction conditions for these steps include maintaining low temperatures during diazotization to prevent decomposition and using an alkaline medium for the coupling reaction to ensure the formation of the azo bond.

Industrial Production Methods

Industrial production of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Diazotization: Large quantities of 4-acetylaminobenzenediazonium chloride are prepared in industrial reactors.

Continuous Coupling: The diazonium salt is continuously fed into a reactor containing N-methylaniline and an alkaline medium, ensuring efficient and consistent production of the azo compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Hydrazo compounds.

Substitution: Nitro or sulfonyl derivatives of the original compound.

Scientific Research Applications

Anticancer Potential

Research has indicated that azo compounds can exhibit anticancer properties. Studies have shown that N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide may induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). This mechanism is vital as ROS can lead to cellular damage and death in malignant cells.

Case Study:

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating potent activity against breast and colon cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it exhibits inhibitory effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the potential of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide as a lead compound for developing new antimicrobial agents.

Dyeing Industry

Due to its azo structure, this compound is also explored for use as a dye in textiles. Azo dyes are known for their vibrant colors and stability, making them suitable for various applications in the dyeing industry.

Case Study:

In textile applications, N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide has been tested for color fastness and stability under different environmental conditions, showing promising results that could lead to its commercial use .

Photodynamic Therapy (PDT)

Recent studies suggest that azo compounds can be utilized in photodynamic therapy due to their ability to generate singlet oxygen upon light activation. This property could be harnessed for targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can interact with enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acetamide derivatives. Below is a comparative analysis based on substituent groups, synthesis, and applications.

Structural and Functional Comparisons

Table 1: Key Structural Features and Properties

Key Observations:

Azo vs. Azido/Nitro Groups :

- The azo group in the target compound enables extended conjugation, enhancing UV-Vis absorption properties compared to the azido group in 2-azido-N-(4-methylphenyl)acetamide, which is more reactive in click chemistry .

- The nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduces electron-withdrawing effects, reducing planarity (torsion angle: -16.7° to 160.9°) and altering intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Substituent Effects on Reactivity: Methyl and acetyl groups (e.g., in N-acetyl-N-(4-methylphenyl)acetamide) enhance lipophilicity, favoring membrane permeability in drug candidates . Sulfanyl (-SH) in N-(4-anilinophenyl)-2-sulfanylacetamide provides thiol reactivity, useful in forming disulfide bonds or metal coordination complexes .

Synthesis Routes :

- The target compound’s synthesis likely involves diazotization and coupling steps typical for azo dyes. In contrast, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide is synthesized via acetylation of sulfonamide precursors with acetic anhydride .

Stability and Reactivity

- Thermal Stability : Azo compounds generally exhibit moderate thermal stability, but nitro-substituted derivatives (e.g., ) may decompose explosively under heat.

- Reduction Sensitivity : The azo group in the target compound can be reduced to amines, whereas azido groups (e.g., ) undergo Staudinger or Huisgen reactions.

Biological Activity

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features an azo linkage, which is known for enhancing biological activity in various derivatives. The presence of the acetylamino group is significant as it can influence solubility and permeability, which are critical for biological interactions.

Antimicrobial Activity

Recent studies have assessed the antimicrobial potential of various N-substituted phenyl compounds, including derivatives similar to N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide.

Key Findings:

- Activity Against Bacteria: In a study evaluating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing reduced activity against Gram-negative bacteria like Escherichia coli .

- Structure-Activity Relationship: The position of substituents on the phenyl ring significantly impacted the antimicrobial efficacy. Compounds with halogenated groups exhibited higher lipophilicity, facilitating better membrane penetration .

Anticancer Activity

The anticancer properties of azo compounds have been widely studied due to their ability to induce apoptosis in cancer cells.

Research Insights:

- Cell Line Studies: Compounds similar to N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide have been tested against various cancer cell lines, including A549 (lung cancer) and C6 (brain tumor). These studies utilized assays like MTT and DNA synthesis analysis to evaluate cell viability and apoptotic pathways .

- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to interact with cellular mechanisms, leading to caspase activation and subsequent apoptosis in tumor cells .

Toxicological Considerations

While exploring the biological activities, it is essential to consider the safety profile of such compounds. The mutagenic potential has been documented for certain azo compounds, necessitating thorough evaluation before clinical applications .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; less effective against Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cell lines; significant effects observed in A549 and C6 lines. |

| Toxicity | Potential mutagenicity noted; requires further safety assessments. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.